molecular formula C14H12N8O3 B5779136 Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate

Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate

Cat. No.: B5779136
M. Wt: 340.30 g/mol
InChI Key: KLISLHSUTPRBQC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate is a complex organic compound that features a benzoate core substituted with hydroxy and triazolyliminomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-3,5-diformylbenzoate and 1,2,4-triazole derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole rings can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like copper(I) iodide (CuI).

Major Products

The major products formed from these reactions include various substituted benzoates and triazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of triazole rings.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzyme active sites, inhibiting their function. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog with similar biological activities.

    Benzotriazole: Known for its corrosion inhibition properties.

    Methyl 2-hydroxybenzoate: Shares the benzoate core but lacks the triazole substituents.

Uniqueness

Methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate is unique due to the combination of hydroxy, benzoate, and triazole functionalities in a single molecule

Properties

IUPAC Name

methyl 2-hydroxy-3,5-bis(1,2,4-triazol-4-yliminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8O3/c1-25-14(24)12-3-10(4-19-21-6-15-16-7-21)2-11(13(12)23)5-20-22-8-17-18-9-22/h2-9,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLISLHSUTPRBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C=NN2C=NN=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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